Fmoc-Ala(2-Bacd)-OH
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Overview
Description
“Fmoc-Ala(2-Bacd)-OH” is a chemical compound with the molecular formula C35H26N2O5 . Its full chemical name is N-alpha-(9-Fluorenylmethoxycarbonyl)-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine . It has a molecular weight of 554.59 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorenylmethoxycarbonyl group (Fmoc), an alanine residue (Ala), and a benzo[b]acridin-12(5H)-one group (2-Bacd) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 554.61 . It has absorption at 454nm and emission at 511nm, with a quantum yield of 0.49 (at 10.3µM) .Scientific Research Applications
Peptide Synthesis and Structural Analysis
Merrifield Peptide Synthesis The Merrifield peptide synthesis method, which involves stepwise solid-phase synthesis, utilizes Fmoc as the N-α-protecting group for amino acids. This process allows for the quantitative following of the deprotection of the Fmoc group, highlighting its pivotal role in peptide chain formation and structure. The presence of the Fmoc group supports mainly a β-sheet conformation in peptides, indicating its influence on secondary structure formation (Larsen et al., 1993).
Self-Assembling Materials
Hydrogel Formation and Nanostructures A study exploring ester-containing self-assembling peptides demonstrated that an Fmoc-conjugated alanine-lactic acid sequence could form nanostructures that gel in water. This finding is significant as it occurs despite the inability of Fmoc-Ala-Lac to engage in β-sheet-like hydrogen bonding, previously thought crucial for self-assembly. This work underscores the versatility of Fmoc-conjugated peptides in creating soft biomaterials with distinct mechanical properties (Eckes et al., 2014).
Nanotechnology and Composite Materials
Antibacterial Composite Materials The development of peptide- and amino-acid-based nanotechnologies for biomedical applications includes the use of Fmoc-decorated self-assembling blocks. These materials demonstrate antibacterial capabilities and the potential for integration within resin-based composites without compromising mechanical and optical properties. Such advancements indicate the potential of Fmoc-based nanoassemblies in creating enhanced materials for biomedical applications (Schnaider et al., 2019).
Hydrogel-Based Nanoclusters Fmoc-Phe-OH forms hydrogels that can stabilize fluorescent few-atom silver nanoclusters, showcasing an innovative approach to creating functional materials with potential applications in biotechnology and materials science. These hydrogels provide a unique platform for the synthesis and stabilization of metallic nanoclusters, illustrating the broad applicability of Fmoc-protected amino acids in nanomaterials (Roy & Banerjee, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKXBXIOQIQGY-YTTGMZPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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